N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide

Catalog No.
S2814393
CAS No.
1115933-67-9
M.F
C22H24N2O3S2
M. Wt
428.57
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-di...

CAS Number

1115933-67-9

Product Name

N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.57

InChI

InChI=1S/C22H24N2O3S2/c1-15(2)17-6-5-7-18(14-17)23-22(25)21-20(12-13-28-21)24(4)29(26,27)19-10-8-16(3)9-11-19/h5-15H,1-4H3,(H,23,25)

InChI Key

DWCDKBGUHLEDMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(C)C

Solubility

not available

This compound belongs to the class of benzimidazole sulfonamides. It contains a benzimidazole core structure (a benzene ring fused with an imidazole ring) with various substituents:

  • Two methyl groups (CH3) at positions 1 and 3 of the benzimidazole ring
  • An isopropylsulfonyl group (SO2-CH(CH3)2) at position 6 of the benzimidazole ring
  • A trifluoromethyl group (CF3) at position 4 of the attached benzamide ring
  • A carbonyl group (C=O) within the benzimidazole ring

The origin and specific significance in scientific research are currently unknown due to the absence of information in scientific databases.


Molecular Structure Analysis

The key features of the molecule include:

  • The aromatic benzimidazole ring system, which can participate in hydrogen bonding and π-π stacking interactions.
  • The electron-withdrawing trifluoromethyl group, which can affect the overall electronic properties of the molecule.
  • The isopropylsulfonyl group, which might contribute to hydrogen bonding and polarity.

Chemical Reactions Analysis

Without specific research on this compound, its synthesis and other reactions are unknown. However, general synthetic pathways for benzimidazole sulfonamides exist. These typically involve condensation reactions between a substituted benzimidazole and an isopropylsulfonyl chloride precursor [].


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, and stability are not available for this specific compound.

There is no current information regarding the mechanism of action of this compound.

Due to the lack of specific research, potential safety hazards are unknown. However, benzimidazoles can exhibit various biological activities, and some may have mutagenic or teratogenic effects []. Trifluoromethyl groups can also affect the environmental persistence of the molecule []. Therefore, standard laboratory safety practices should be followed when handling unknown compounds.

XLogP3

5

Dates

Modify: 2023-08-17

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